Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)-
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Overview
Description
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- typically involves the reaction of appropriate pyrimidine derivatives with hydrazine. One common method includes the condensation of 2-hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is particularly useful in cancer research. It may also interact with DNA, preventing replication and transcription processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4,6-dihydroxy-5-oxo-pyrimidine: Shares a similar pyrimidine structure but lacks the acetamide group.
N-(2-Hydroxyphenyl)acetamide: Contains an acetamide group but differs in the aromatic ring structure.
Uniqueness
Acetamide,N-(2-hydrazinyl-1,4-dihydro-6-hydroxy-4-oxo-pyrimidin-5-YL)- is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C6H9N5O3 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
N-(2-hydrazinyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H9N5O3/c1-2(12)8-3-4(13)9-6(11-7)10-5(3)14/h7H2,1H3,(H,8,12)(H3,9,10,11,13,14) |
InChI Key |
HCXMTOQFCVULBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(NC1=O)NN)O |
Origin of Product |
United States |
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